molecular formula C9H11BrO B3317486 4-(Bromomethyl)benzeneethanol CAS No. 96044-43-8

4-(Bromomethyl)benzeneethanol

Cat. No.: B3317486
CAS No.: 96044-43-8
M. Wt: 215.09 g/mol
InChI Key: FHTDEJBMJPVVJB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)benzeneethanol typically involves the bromination of benzeneethanol. One common method is the bromomethylation of benzeneethanol using bromine and a suitable catalyst. The reaction can be carried out under mild conditions, often at room temperature, to yield the desired product. The reaction mechanism involves the electrophilic substitution of the hydrogen atom on the benzene ring with a bromomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and ensures a consistent yield of the product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)benzeneethanol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of new compounds with different functional groups replacing the bromomethyl group.

    Oxidation Reactions: Formation of aldehydes or ketones.

    Reduction Reactions: Formation of methyl-substituted benzeneethanol.

Scientific Research Applications

4-(Bromomethyl)benzeneethanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new drugs due to its reactivity and ability to form bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)benzeneethanol involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenethyl alcohol: Similar structure but lacks the hydroxyl group on the ethyl chain.

    Benzyl bromide: Contains a bromomethyl group but lacks the hydroxyl group.

    4-Bromo-α-methylbenzenemethanol: Similar structure but with a different substitution pattern on the benzene ring.

Uniqueness

4-(Bromomethyl)benzeneethanol is unique due to the presence of both a bromomethyl group and a hydroxyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in synthetic chemistry and research.

Properties

IUPAC Name

2-[4-(bromomethyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTDEJBMJPVVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Borane dimethylsulphide complex (2M in THF, 4.37 mL) was added dropwise to a solution of 2-(4-(bromomethyl)phenyl)acetic acid (1.0 g) in THF (20 mL) at 20° C. and the mixture stirred for 1 hour. Methanol was added dropwise until bubbling ceased and the solvent evaporated in vacuo. Purification was by silica gel chromatography eluting with 30% ethyl acetate in isohexane. The fractions containing product were combined and evaporated in vacuo to give the subtitled compound as a white crystalline solid. Yield 0.86 g.
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4.37 mL
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1 g
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20 mL
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Synthesis routes and methods II

Procedure details

3.85 g (18.81 mmol) of 4-bromomethylphenylacetic acid are dissolved in 150 ml of THF, and 20 ml of a 1M solution of BH3 in THF is added slowly with stirring, at 0° C. The reaction mixture is then slowly warmed to room temperature and stirred overnight at room temperature. 2M hydrochloric acid is added, and the reaction mixture is extracted with ethyl acetate. The organic phase is dried over magnesium sulfate, filtered and concentrated. 3.64 g (16.92 mmol) of the 2-[4-(bromomethyl)phenyl]ethanol thus obtained are, without further purification, dissolved in 36 ml of DMSO, and 1.65 g (25.38 mmol) of potassium cyanide are added. The reaction mixture is stirred at room temperature for 1 h and then poured into diethyl ether/sat. aqueous sodium bicarbonate solution. The organic phase is washed three times with water, dried over magnesium sulfate, filtered and concentrated. This gives 2.5 g of product.
Quantity
3.85 g
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reactant
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Quantity
150 mL
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solvent
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solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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